
1-(4-Methoxyphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine is a synthetic organic compound belonging to the imidazolidine family This compound is characterized by its unique structure, which includes a trichloromethyl group attached to the imidazolidine ring, along with phenyl and methoxyphenyl substituents
Vorbereitungsmethoden
The synthesis of 1-(4-Methoxyphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazolidine Ring: The imidazolidine ring can be synthesized through the condensation of an appropriate diamine with a carbonyl compound under acidic conditions.
Introduction of the Trichloromethyl Group: The trichloromethyl group can be introduced via a halogenation reaction using trichloromethyl reagents such as trichloromethyl chloroformate.
Attachment of Phenyl and Methoxyphenyl Groups: The phenyl and methoxyphenyl groups are typically introduced through nucleophilic substitution reactions using corresponding halides or via palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1-(4-Methoxyphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazolidine oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms, potentially altering the trichloromethyl group.
Hydrolysis: Under acidic or basic conditions, the imidazolidine ring can undergo hydrolysis, leading to the formation of corresponding amines and carbonyl compounds.
Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxyphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: It is explored for use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and its potential as a biochemical probe.
Industrial Applications: It is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(4-Methoxyphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine involves its interaction with specific molecular targets. The trichloromethyl group is known to participate in electrophilic reactions, potentially interacting with nucleophilic sites in biological molecules. The phenyl and methoxyphenyl groups may enhance the compound’s binding affinity to certain proteins or enzymes, influencing their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(4-Methoxyphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine can be compared with other imidazolidine derivatives, such as:
1-(4-Methoxyphenyl)-3-phenyl-2-(chloromethyl)imidazolidine: This compound has a chloromethyl group instead of a trichloromethyl group, which may result in different reactivity and biological activity.
1-(4-Methoxyphenyl)-3-phenyl-2-(bromomethyl)imidazolidine:
1-(4-Methoxyphenyl)-3-phenyl-2-(methyl)imidazolidine: The absence of halogen atoms in the methyl group can significantly change the compound’s reactivity and interaction with biological targets.
The uniqueness of this compound lies in its trichloromethyl group, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
61545-14-0 |
|---|---|
Molekularformel |
C17H17Cl3N2O |
Molekulargewicht |
371.7 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine |
InChI |
InChI=1S/C17H17Cl3N2O/c1-23-15-9-7-14(8-10-15)22-12-11-21(16(22)17(18,19)20)13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3 |
InChI-Schlüssel |
QFOYHNFSBJXOOR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2CCN(C2C(Cl)(Cl)Cl)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



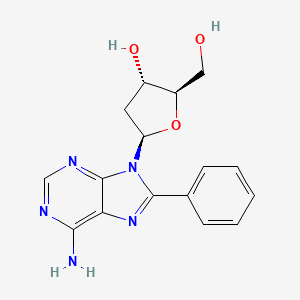
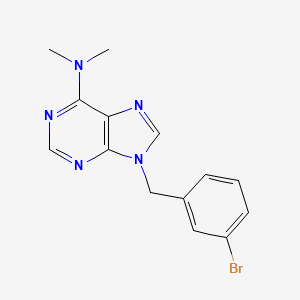
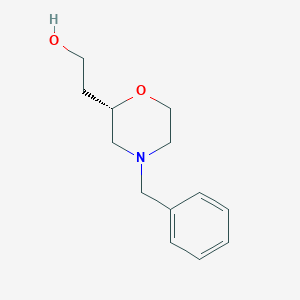


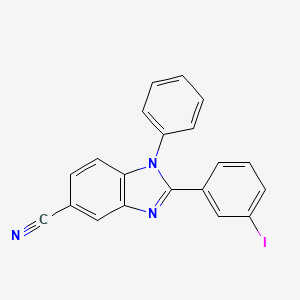

![Benzoic acid, 3-[3-(3-fluoro-4-methylphenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12930167.png)
![rel-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-(2-((4-(cyanoethynyl)phenyl)amino)-2-oxoethoxy)ethoxy)ethoxy)ethyl)carbamate](/img/structure/B12930184.png)
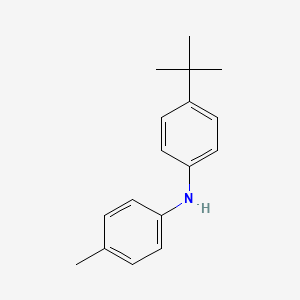
![N-Methyl-5-oxaspiro[3.4]octan-7-amine](/img/structure/B12930192.png)
![6,6'-Dibromo-1,1'-bis(5-decylpentadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12930210.png)

